molecular formula C19H22N2O4 B5307543 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(4-methoxyphenyl)butanamide

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(4-methoxyphenyl)butanamide

Cat. No.: B5307543
M. Wt: 342.4 g/mol
InChI Key: XPURQIRFFRHLRF-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(4-methoxyphenyl)butanamide is a synthetic organic compound. It is characterized by the presence of a phthalimide moiety and a methoxyphenyl group. Compounds with similar structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(4-methoxyphenyl)butanamide typically involves the following steps:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic or basic conditions.

    Attachment of the Butanamide Chain: The phthalimide intermediate is then reacted with a butanoyl chloride derivative in the presence of a base to form the desired butanamide linkage.

    Introduction of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the carbonyl groups in the phthalimide moiety, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like phthalimide and its derivatives share the phthalimide moiety and have been studied for various applications.

    Methoxyphenyl Compounds: Compounds containing the methoxyphenyl group, such as anisole, have been explored for their chemical reactivity and biological activities.

Uniqueness

The uniqueness of 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(4-methoxyphenyl)butanamide lies in its combination of the phthalimide and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-25-14-10-8-13(9-11-14)20-17(22)7-4-12-21-18(23)15-5-2-3-6-16(15)19(21)24/h2-3,8-11,15-16H,4-7,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPURQIRFFRHLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3CC=CCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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